molecular formula C10H17O3P B579137 Geranyl phosphate CAS No. 16750-99-5

Geranyl phosphate

Cat. No.: B579137
CAS No.: 16750-99-5
M. Wt: 216.217
InChI Key: CPSCNLRUVRDUKP-UHFFFAOYSA-N
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Description

Geranyl phosphate is an organic compound that plays a crucial role in the biosynthesis of terpenes and terpenoids. It is a key intermediate in the isoprenoid biosynthesis pathway, which is responsible for the production of a wide variety of biologically important molecules. This compound is a monoterpene precursor and is involved in the formation of essential oils, vitamins, and other natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranyl phosphate can be synthesized through the phosphorylation of geraniol, a naturally occurring monoterpenoid alcohol. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: In industrial settings, this compound is produced through biotechnological methods involving genetically engineered microorganisms. For example, the oleaginous yeast Yarrowia lipolytica has been engineered to produce this compound by overexpressing specific genes involved in the isoprenoid biosynthesis pathway . This method offers a sustainable and efficient way to produce this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: Geranyl phosphate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form geranyl pyrophosphate, which is a key intermediate in the biosynthesis of other terpenoids.

    Reduction: Reduction of this compound can lead to the formation of geraniol.

    Substitution: this compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Geranyl pyrophosphate: Formed through oxidation.

    Geraniol: Formed through reduction.

    Various derivatives: Formed through substitution reactions.

Scientific Research Applications

Geranyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various terpenoids and natural products.

    Biology: this compound is involved in the study of metabolic pathways and enzyme functions related to isoprenoid biosynthesis.

    Industry: this compound is used in the production of fragrances, flavors, and essential oils.

Mechanism of Action

Geranyl phosphate exerts its effects by participating in the isoprenoid biosynthesis pathway. It acts as a substrate for enzymes such as geranyl diphosphate synthase, which catalyzes the formation of geranyl diphosphate. This compound is then further converted into various terpenoids and other biologically active molecules. The molecular targets and pathways involved include the mevalonate pathway and the methylerythritol phosphate pathway .

Comparison with Similar Compounds

    Geranyl diphosphate: A closely related compound that serves as a precursor for many terpenoids.

    Farnesyl diphosphate: Another intermediate in the isoprenoid biosynthesis pathway, leading to the formation of sesquiterpenes.

    Geranylgeranyl diphosphate: A precursor for diterpenes and other higher terpenoids.

Uniqueness: Geranyl phosphate is unique in its role as a monoterpene precursor, making it essential for the biosynthesis of a wide range of natural products. Its ability to undergo various chemical reactions and its involvement in multiple biosynthetic pathways highlight its versatility and importance in both biological and industrial contexts .

Biological Activity

Geranyl phosphate, a key intermediate in the isoprenoid biosynthetic pathway, plays a significant role in various biological processes, including cell signaling and the synthesis of essential biomolecules. This article delves into the biological activity of this compound, exploring its synthesis, functional roles, and implications in health and disease.

1. Overview of this compound

This compound is derived from geranyl diphosphate (GPP), which is synthesized through the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl pyrophosphate (IPP). GPP serves as a precursor for monoterpenes and other important compounds in plants and microorganisms. The enzyme geranyl pyrophosphate synthase (GPPS) catalyzes this reaction, highlighting its importance in the metabolic pathways that produce terpenoids, which are crucial for plant growth and defense mechanisms.

2. Synthesis of this compound

The synthesis of this compound occurs primarily in the leaf epidermal glands of plants. Studies have shown that cell-free extracts from sage leaves can convert DMAPP and IPP into a mixture of GPP and other isoprenoid compounds. The enzymatic activity is localized in the soluble fraction of the leaf extracts, emphasizing the significance of GPPS in monoterpene biosynthesis .

Table 1: Enzymatic Activity of Geranyl Pyrophosphate Synthase

SubstrateProduct(s) ProducedSource
Dimethylallyl pyrophosphate + Isopentenyl pyrophosphateGeranyl pyrophosphate, Farnesyl pyrophosphateSage (Salvia officinalis)
Dimethylallyl pyrophosphate + Isopentenyl pyrophosphateGeranylgeranyl pyrophosphateMint species

3. Biological Functions

This compound's biological activity extends beyond its role as a precursor for terpenoids. It is involved in:

  • Protein Prenylation : GPP contributes to the post-translational modification of proteins through prenylation, which facilitates their membrane association and functionality. This process is crucial for the activity of small GTPases that regulate various cellular functions, including growth and survival .
  • Cell Signaling : The geranylation process has been linked to cell signaling pathways that influence cell proliferation and differentiation. Inhibitors targeting enzymes involved in geranylgeranylation have shown potential in cancer therapies due to their ability to disrupt these signaling pathways .

4. Case Studies and Research Findings

Recent studies have highlighted the implications of targeting geranylgeranyl diphosphate synthase (GGDPS) as a therapeutic strategy:

  • Inhibition Studies : Research indicates that inhibitors like alendronate can effectively block GGDPS, leading to decreased levels of geranylgeranylated proteins. This has been associated with anti-proliferative effects in cancer cells .
  • Clinical Applications : The use of nitrogen-containing bisphosphonates has shown promise in treating bone-related diseases by inhibiting isoprenoid biosynthesis, thus affecting protein prenylation and subsequent cellular functions .

5. Conclusion

This compound plays a pivotal role in various biological processes through its involvement in isoprenoid biosynthesis and protein prenylation. Understanding its biological activity not only sheds light on fundamental biochemical pathways but also opens avenues for therapeutic interventions targeting diseases linked to dysregulated protein prenylation.

Properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O4P/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOWJDCTFSWUMJ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOP(=O)(O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COP(=O)(O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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